Cas no 41507-52-2 (4-bromo-α,1-dimethyl-1H-Imidazole-2-methanol)

4-Bromo-α,1-dimethyl-1H-Imidazole-2-methanol is a brominated imidazole derivative featuring a hydroxymethyl substituent at the 2-position, along with methyl groups at the α and 1-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine moiety enhances reactivity for further functionalization, while the hydroxymethyl group provides a handle for derivatization. The dimethyl substitution pattern contributes to steric stability, making it suitable for selective transformations. This compound is valued for its structural specificity, enabling precise modifications in complex molecular frameworks. Proper handling and storage under inert conditions are recommended to maintain stability.
4-bromo-α,1-dimethyl-1H-Imidazole-2-methanol structure
41507-52-2 structure
Product Name:4-bromo-α,1-dimethyl-1H-Imidazole-2-methanol
CAS No:41507-52-2
MF:C6H9BrN2O
MW:205.052460432053
CID:1112266
PubChem ID:19766416
Update Time:2025-11-07

4-bromo-α,1-dimethyl-1H-Imidazole-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-α,1-dimethyl-1H-Imidazole-2-methanol
    • AT28387
    • 41507-52-2
    • CS-0370178
    • 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol
    • 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol
    • 1-(4-BROMO-1-METHYL-1H-IMIDAZOL-2-YL)ETHAN-1-OL
    • DB-161372
    • SCHEMBL9460003
    • Inchi: 1S/C6H9BrN2O/c1-4(10)6-8-5(7)3-9(6)2/h3-4,10H,1-2H3
    • InChI Key: KUESBPOHPSZPDQ-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C)C(C(C)O)=N1

Computed Properties

  • Exact Mass: 203.98983g/mol
  • Monoisotopic Mass: 203.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38Ų

4-bromo-α,1-dimethyl-1H-Imidazole-2-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1440848-250mg
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol
41507-52-2 98%
250mg
¥9408.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1440848-1g
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol
41507-52-2 98%
1g
¥11785.00 2024-05-14

4-bromo-α,1-dimethyl-1H-Imidazole-2-methanol Related Literature

Additional information on 4-bromo-α,1-dimethyl-1H-Imidazole-2-methanol

4-Bromo-α,1-Dimethyl-1H-Imidazole-2-Methanol: A Comprehensive Overview

4-Bromo-α,1-dimethyl-1H-imidazole-2-methanol, also known by its CAS registry number CAS No. 41507-52-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of imidazoles, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 4-position and methyl groups at the α and 1 positions imparts unique chemical properties to this compound, making it a valuable substrate for various applications.

The synthesis of 4-bromo-α,1-dimethyl-1H-imidazole-2-methanol typically involves multi-step reactions, often starting from simpler precursors such as aldehydes or ketones. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of chiral centers in this molecule, which is critical for its potential use in drug development. The methanol group at the 2-position plays a pivotal role in determining the compound's reactivity and solubility properties.

In terms of applications, 4-bromo-α,1-dimethyl-1H-imidazole-2-methanol has shown promise in medicinal chemistry as a lead compound for designing bioactive agents. Its imidazole ring is known to interact with various biological targets, including protein kinases and ion channels. Recent studies have highlighted its potential as a modulator of ionotropic glutamate receptors, which are implicated in neurological disorders such as epilepsy and Alzheimer's disease.

The structural versatility of this compound also makes it an attractive candidate for click chemistry applications. The bromine atom at the 4-position serves as an excellent leaving group, facilitating SNAr (nucleophilic aromatic substitution) reactions. This property has been exploited in the development of novel heterocyclic frameworks with enhanced pharmacokinetic profiles.

From a toxicological perspective, CAS No. 41507-52-2 has undergone preliminary safety assessments to evaluate its acute and chronic toxicity profiles. These studies have provided valuable insights into its potential risks and benefits for therapeutic use. Regulatory agencies have emphasized the importance of conducting thorough environmental impact assessments to ensure sustainable use of this compound.

In conclusion, 4-bromo-α,1-dimethyl-1H-imidazole-2-methanol represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical properties and recent research findings underscore its significance as a valuable tool in modern drug discovery and development.

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